molecular formula C12H16ClN3S B13502038 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride

Katalognummer: B13502038
Molekulargewicht: 269.79 g/mol
InChI-Schlüssel: BUOIXODWKXUEBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isothiocyanate group in the compound imparts unique chemical properties, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-methylpiperazine with 4-isothiocyanatophenyl derivatives. One common method includes the use of phenyl isothiocyanate and the corresponding amines in the presence of a solvent like dimethylbenzene . The reaction is carried out under mild conditions, often under nitrogen protection to prevent oxidation.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene or its derivatives . more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur . This method is not only more environmentally friendly but also offers high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Addition Reactions: Electrophiles like halogens and acids are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while addition reactions with halogens can produce halogenated isothiocyanates .

Wissenschaftliche Forschungsanwendungen

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the interaction of the isothiocyanate group with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is unique due to its specific structure, which combines the isothiocyanate group with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16ClN3S

Molekulargewicht

269.79 g/mol

IUPAC-Name

1-(4-isothiocyanatophenyl)-4-methylpiperazine;hydrochloride

InChI

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)13-10-16;/h2-5H,6-9H2,1H3;1H

InChI-Schlüssel

BUOIXODWKXUEBC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N=C=S.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.